Methyl 3-(1-Tritylimidazol-4-yl) Propionate

Protecting Group Chemistry Imidazole Functionalization Solid-Phase Peptide Synthesis

When synthesizing imidazole-containing drug candidates, unprotected N-1 positions undergo unwanted alkylation or acylation during C-4 ester transformations, compromising yield and purity. Methyl 3-(1-Tritylimidazol-4-yl) Propionate provides a definitive solution through its orthogonal N-trityl protection strategy. • Enables selective C-4 propionate manipulation (hydrolysis, amidation, reduction) without N-1 interference • Stable to basic/nucleophilic conditions; cleaved under mild acid without ester hydrolysis • Validated in antitumor agent synthesis as intermediate XI and as a precursor for SPPS-compatible deamino-histidine analogs

Molecular Formula C26H24N2O2
Molecular Weight 396.5 g/mol
CAS No. 102676-60-8
Cat. No. B015681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(1-Tritylimidazol-4-yl) Propionate
CAS102676-60-8
Synonyms1-(Triphenylmethyl)-1H-imidazole-4-propanoic Acid Methyl Ester;  _x000B_3-(1-Triphenylmethyl-1H-imidazol-4-yl)propionic Acid Methyl Ester; 
Molecular FormulaC26H24N2O2
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H24N2O2/c1-30-25(29)18-17-24-19-28(20-27-24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19-20H,17-18H2,1H3
InChIKeyFSUWVSSCCGVYLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(1-Tritylimidazol-4-yl) Propionate (CAS 102676-60-8): An N-Trityl-Protected Imidazole Building Block for Regioselective Synthesis and Drug Intermediate Preparation


Methyl 3-(1-tritylimidazol-4-yl) propionate (CAS 102676-60-8) is an N-trityl-protected imidazole derivative with a propionate ester side chain at the C-4 position [1]. The compound exhibits a melting point of 140-142°C and a predicted LogP of 4.83, indicating substantial lipophilicity . Its core structural feature is the trityl (triphenylmethyl) group, which serves as a sterically demanding protecting group for the imidazole N-1 position, thereby enabling selective functionalization at the C-4 propionate moiety .

Why Unprotected Imidazole Propionates or Alternative N-Protecting Groups Cannot Directly Substitute for Methyl 3-(1-Tritylimidazol-4-yl) Propionate (CAS 102676-60-8)


In synthetic sequences requiring regiospecific manipulation of the imidazole C-4 propionate chain, direct substitution with unprotected imidazole propionates (e.g., urocanic acid derivatives) or alternative N-protected analogs (e.g., N-Boc or N-Ts imidazole propionates) is non-viable. Unprotected imidazole N-1 is nucleophilic and prone to alkylation, acylation, or metal coordination under reaction conditions intended for the propionate ester, leading to undesired side products and reduced yields [1]. Conversely, the N-trityl group in CAS 102676-60-8 provides orthogonal protection; it is stable to bases and nucleophiles yet can be selectively removed under mildly acidic conditions without cleaving the methyl ester, a profile not shared by acid-sensitive Boc or base-labile Fmoc groups [2]. This unique orthogonal stability profile is the critical determinant for procurement in multi-step syntheses of pharmaceutical intermediates where precise protecting group compatibility is required .

Methyl 3-(1-Tritylimidazol-4-yl) Propionate (CAS 102676-60-8): Quantitative Comparative Evidence Against Closest Analogs and In-Class Alternatives


Superior Orthogonal Stability Profile: N-Trityl Protection Versus N-Boc Protection in Imidazole Propionate Derivatives

The N-trityl protecting group in Methyl 3-(1-tritylimidazol-4-yl) propionate (CAS 102676-60-8) demonstrates markedly different orthogonal stability compared to the commonly employed N-Boc group in analogous imidazole propionates. This differential stability is a key selection criterion for multi-step synthetic routes [1].

Protecting Group Chemistry Imidazole Functionalization Solid-Phase Peptide Synthesis

Distinct Lipophilicity (LogP) Influencing Chromatographic Retention and Membrane Permeability Relative to the Free Acid Analog

Methyl 3-(1-tritylimidazol-4-yl) propionate (CAS 102676-60-8) exhibits a calculated LogP of 4.83, significantly higher than its free acid counterpart, 3-(1-tritylimidazol-4-yl)propionic acid (CAS 160446-35-5), which has a predicted pKa of 3.94 . This difference in lipophilicity directly impacts chromatographic behavior and potential passive membrane permeability in biological assays.

Lipophilicity Chromatography Drug Design

Solid Physical State and Higher Melting Point Facilitating Handling and Purification Versus Lower-Melting Analogs

Methyl 3-(1-tritylimidazol-4-yl) propionate (CAS 102676-60-8) is a white to off-white solid with a melting point of 140-142°C [1]. This stands in contrast to many lower molecular weight imidazole propionate esters, which are often liquids or low-melting solids at ambient temperature, complicating handling and purification by crystallization.

Solid-State Properties Purification Logistics

Documented Utility as a Key Intermediate in Multi-Step Pharmaceutical Synthesis, Distinguishing It from Generic Imidazole Propionates

Methyl 3-(1-tritylimidazol-4-yl) propionate (CAS 102676-60-8) is explicitly utilized as intermediate (XI) in a published synthetic route for a substituted benzothiazole antitumor agent, as documented in the Drug Synthesis Database [1]. This contrasts with generic imidazole propionates, which lack documented integration into specific, published pharmaceutical synthetic sequences.

Pharmaceutical Intermediates Drug Synthesis Process Chemistry

Optimal Research and Industrial Procurement Scenarios for Methyl 3-(1-Tritylimidazol-4-yl) Propionate (CAS 102676-60-8)


Multi-Step Synthesis of Pharmaceutical Intermediates Requiring Regioselective Imidazole C-4 Functionalization

In the synthesis of complex drug candidates containing an imidazole core, CAS 102676-60-8 is the preferred starting material when the synthetic route necessitates selective manipulation of the C-4 propionate chain in the presence of a free N-1 nucleophile. The N-trityl group effectively masks the N-1 position, preventing undesired alkylation or acylation during C-4 ester transformations such as hydrolysis, amidation, or reduction [1]. Its documented use as intermediate (XI) in the synthesis of substituted 2-arylbenzazole antitumor agents provides direct validation of its utility in medicinal chemistry campaigns [2].

Solid-Phase Peptide Synthesis (SPPS) Incorporating Non-Natural Imidazole-Containing Amino Acid Analogs

This compound serves as a precursor for deamino-histidine (Deamino-His(Trt)-OH, CAS 160446-35-5) and related imidazole-containing amino acid analogs used in SPPS. The orthogonal stability profile of the N-trityl group is particularly advantageous in Fmoc/tBu SPPS strategies; it remains intact during repetitive piperidine-mediated Fmoc deprotection cycles and is cleaved simultaneously with other acid-labile side-chain protecting groups and resin linker during the final global deprotection using TFA cocktails [1]. This orthogonal compatibility is not achievable with N-Boc or N-Fmoc protected imidazole propionate analogs in the same synthetic context [1].

Preparative Chromatography and Purification Processes Leveraging High Lipophilicity

The high calculated LogP of 4.83 for CAS 102676-60-8 renders it an ideal candidate for purification via reverse-phase HPLC, where it will exhibit strong retention on C18 columns, enabling efficient separation from more polar, unprotected imidazole byproducts or earlier synthetic intermediates [1]. This property is also exploited in liquid-liquid extraction protocols where the compound's preferential partitioning into organic solvents (e.g., ethyl acetate or dichloromethane) facilitates work-up and isolation [2].

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